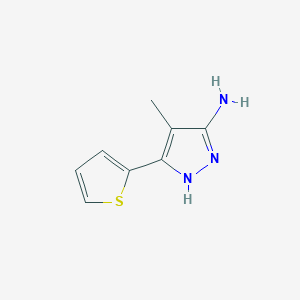

4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various pyrazole derivatives has been explored in the provided studies. For instance, the synthesis of thiazole-yl-(amino)methylphosphonates and phosphinates involves nucleophilic addition of phosphorous species to thiazole-derived imines, with an interesting observation that acidic conditions can lead to the cleavage of the CeP bond . Another study reports the synthesis of pyrazoline derivatives through a one-pot, four-component reaction, which offers advantages such as ease of handling and good yields . Additionally, the synthesis of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides is achieved by the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium .

Molecular Structure Analysis

X-ray diffraction studies have been utilized to confirm the structures of synthesized compounds. For example, the crystal structure of a pyrazoline compound with iodophenyl and methylthiophenyl groups was determined, revealing a monoclinic system with specific unit cell parameters and a crystal packing dominated by weak C-H···π interactions . Similarly, the structure of a pyrazole derivative with methoxyphenyl and methylthiophenyl groups was confirmed, showing a twisted conformation between the pyrazole and thiophene rings .

Chemical Reactions Analysis

The chemical reactivity of these compounds under different conditions has been explored. The cleavage of thiazole-2-yl-(amino)methylphosphonates under acidic conditions is a notable reaction that leads to the formation of secondary N-(thiazole-2-yl-methyl)-alkylamines . This demonstrates the sensitivity of certain bonds within the molecule to environmental changes, which is crucial for understanding the stability and reactivity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds have been characterized using various spectroscopic techniques and surface analysis methods. Hirshfeld surface analysis has been employed to visually analyze intermolecular interactions in the crystal structures of these compounds . Additionally, the thermal stability of a novel pyrazole derivative was assessed, indicating stability up to 190°C . The antidepressant activity of a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides was evaluated, with one derivative showing significant reduction in immobility time in behavioral tests .

Wissenschaftliche Forschungsanwendungen

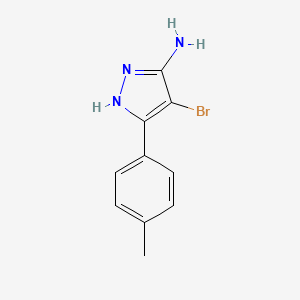

Antitumor Agents

Compounds related to 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine have been synthesized and evaluated for their antitumor activities. For instance, a study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated promising antitumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial Activity

Hybrid compounds containing pyrazole and thiophene scaffolds have shown potential antimicrobial activity. A study synthesizing such compounds reported promising activity against several fungal and bacterial strains (Ashok, Ziauddin, Lakshmi, & Sarasija, 2016).

Synthesis of Thiazole Derivatives

Research has focused on the synthesis of thiazole derivatives, where a study reported the efficient and reliable synthesis of thiazole-(amino)methylphosphonic acids and other related compounds. These compounds are important in medicinal chemistry due to their complex biological properties (Olszewski & Boduszek, 2010).

Antidepressant Activity

Certain thiophene-based pyrazoline compounds have been evaluated for antidepressant activity. A study found that some derivatives reduced immobility time in tests, suggesting potential use as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Antibacterial and Antifungal Activities

Derivatives of 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine have shown significant antibacterial and antifungal activities. A study creating newer analogues reported their effectiveness against various bacterial and fungal strains (Patel & Patel, 2017).

Synthesis of Isostructural Thiazoles

A study on the synthesis of isostructural thiazoles provided insights into the structure of these compounds, important for understanding their pharmaceutical applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Inflammation Medications

Pyrazolo-pyridine analogs related to 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine were studied for their potential as inflammation medications. The compounds showed promising results in pro- and anti-inflammatory cytokine and COX-2 inhibition assessments (Bilavendran, Manikandan, Thangarasu, & Sivakumar, 2019).

Zukünftige Richtungen

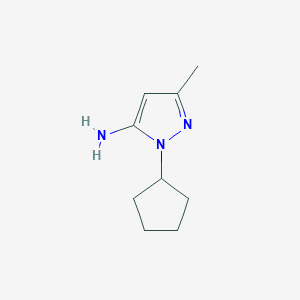

Eigenschaften

IUPAC Name |

4-methyl-5-thiophen-2-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-5-7(10-11-8(5)9)6-3-2-4-12-6/h2-4H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJRKFJFJHKCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101270229 | |

| Record name | 4-Methyl-5-(2-thienyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine | |

CAS RN |

130599-39-2 | |

| Record name | 4-Methyl-5-(2-thienyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130599-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-5-(2-thienyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)

![(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1274581.png)